molecular formula C18H38NO4P B1367275 Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester CAS No. 7369-66-6

Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester

Cat. No. B1367275
CAS RN: 7369-66-6
M. Wt: 363.5 g/mol
InChI Key: MSULAAVSYZOTHM-UHFFFAOYSA-N
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Description

“Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester” is a chemical compound . It is used for the extraction of lanthanides and actinides . The compound is offered by Benchchem for various applications.


Synthesis Analysis

Phosphonic acids can be synthesized from their esters by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions . The McKenna procedure, a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis, is one of the best methods to prepare phosphonic acids . A mixture of alkylphosphonic acid monoesters and alkyl halide in toluene can be stirred under microwave conditions for the synthesis .


Molecular Structure Analysis

The molecular formula of “Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester” is C18H38NO4P. The phosphorus center is tetrahedral and is bonded to a methyl group, two OH groups, and an oxygen .


Chemical Reactions Analysis

Phosphonate esters can be converted to phosphonic acids in good yields . This can be achieved by using TfOH to catalyze wet and dry processes . In the presence of water, a range of alkyl-, alkenyl-, and aryl-substituted phosphonates can be hydrolyzed to the corresponding phosphonic acids .

Scientific Research Applications

Microwave-Accelerated Synthesis of Phosphonic Acids

  • Application Summary : Phosphonic acids are important organophosphorus compounds with applications in chemical biology, medicine, materials, and other domains . The study investigates the use of microwave irradiation to accelerate the synthesis of phosphonic acids .
  • Methods of Application : The method involves silyldealkylation of dialkyl methylphosphonates using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The study investigated the effect of solvent polarity, alkyl group, electron-withdrawing P-substitution, and phosphonate–carboxylate triester chemoselectivity .
  • Results/Outcomes : The study found that microwave irradiation dramatically accelerated quantitative silyldealkylation compared to conventional heating and was highly chemoselective .

Synthesis of Phosphonates with Identical and Different Alkyl Groups

  • Application Summary : This research focuses on the synthesis of phosphonates with identical and different alkyl groups .
  • Methods of Application : The method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives with haloalkanes at 135 °C in the presence of triethylamine in a solvent-free manner .
  • Results/Outcomes : The study successfully synthesized phosphonates with different alkoxy groups .

Synthesis of Polysaccharide-Based Macromolecular Flame Retardant

  • Application Summary : A novel phosphorus-containing cotton flame retardant was synthesized .
  • Methods of Application : The chemical structure of the flame retardant was confirmed by nuclear magnetic resonance and Fourier infrared spectroscopy .
  • Results/Outcomes : The study did not provide specific results or outcomes .

Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids

  • Application Summary : This research focuses on the synthesis and application of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities in the side chain .
  • Methods of Application : The study covers the main advances in the preparation and application of these materials in separation science, including the most relevant synthesis routes .
  • Results/Outcomes : The study provides a detailed survey of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities in the side chain .

Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

  • Application Summary : This research focuses on the microwave-accelerated synthesis of phosphonic acids .
  • Methods of Application : The study investigates the use of microwave irradiation to accelerate the synthesis of phosphonic acids .
  • Results/Outcomes : The study found that microwave irradiation dramatically accelerated the synthesis of phosphonic acids .

Synthesis of Phosphonates with Identical and Different Alkyl Groups

  • Application Summary : This research focuses on the synthesis of phosphonates with identical and different alkyl groups .
  • Methods of Application : The method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives with haloalkanes at 135 °C in the presence of triethylamine in a solvent-free manner . It was also possible to synthesize phosphonates with different alkoxy groups .
  • Results/Outcomes : The study successfully synthesized phosphonates with different alkoxy groups .

Future Directions

Phosphonic acids are of great importance due to their biological activity and are used in various fields including chemistry, biology, and physics . Therefore, the synthesis of phosphonic acids is a determinant question for numerous research projects . The microwave-accelerated BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters is an important enhancement of the conventional BTMS method with significant advantages .

properties

IUPAC Name

2-dihexoxyphosphoryl-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38NO4P/c1-5-9-11-13-15-22-24(21,23-16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSULAAVSYZOTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP(=O)(CC(=O)N(CC)CC)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223980
Record name Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester
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Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [TCI America MSDS]
Record name Dihexyl((diethylcarbamoyl)methyl)phosphonate
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Product Name

Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester

CAS RN

7369-66-6
Record name Dihexyl P-[2-(diethylamino)-2-oxoethyl]phosphonate
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Record name Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester
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Record name Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester
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Synthesis routes and methods

Procedure details

Into a 2-liter, 3-necked, round bottom flask equipped with a mechanical stirrer, thermometer, 250 ml pressure-equalizing dropping funnel, and inert gas fittings was placed a solution of 149.5 g (1.OM) N,N-diethylchloroacetamide and 1.5 g "Adogen 464" in 400 ml CH2Cl2 and 200 ml 50% aqueous sodium hydroxide. The solution was stirred at 200 rpm and cooled to 5°-1020 C. in an ice bath. Dihexylphosphite 250 g (1.09M) diluted with 100 ml CH2Cl2 was added dropwise from the dropping funnel. This addition took about 1 hour. An analytical sample was taken by syringe every hour, and the progress of the reaction was monitored by GC analysis to determine the disappearance of the starting materials and formation of the product. The reaction was allowed to stir another two hours after the addition of dihexylphosphite. The reaction mixture was transferred to a separatory funnel, and 200 ml of distilled water was added to facilitate the separation of the phases. The top organic layer was removed and dried over anhydrous Na2CO3. The filtered organic layer was stripped of the solvent using water suction and a bath temperature of 75° -80° C. to give a light yellow oil weighing 338.9 gms (93% yield). The product was purified by distillation under vacuum, and the fraction boiling at 155° -156° C./0.1MM Hg was collected. The GC purity of this cut was 94.2%.
Quantity
149.5 g
Type
reactant
Reaction Step One
Name
Dihexylphosphite
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
dihexylphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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